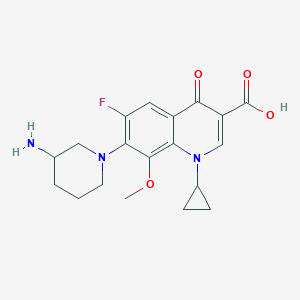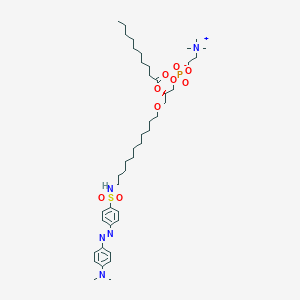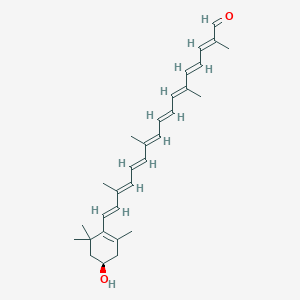
beta-Citraurin
描述
Beta-Citraurin is a carotenoid pigment found only in orange peel . It is responsible for the red-orange color of certain citrus varieties . The molecular formula of beta-Citraurin is C30H40O2 and it has a molecular weight of 432.64 .
Synthesis Analysis
The synthesis of beta-Citraurin involves the enzyme Carotenoid Cleavage Dioxygenase4 (CitCCD4). This enzyme cleaves beta-cryptoxanthin and zeaxanthin at the 7,8 or 7’,8’ position, leading to the formation of beta-Citraurin .Molecular Structure Analysis
Beta-Citraurin is an organic compound with a molecular formula of C30H40O2. It consists of 30 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . It contains a total of 72 bonds, including 32 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 10 double bonds, 1 six-membered ring, 1 aldehyde (aliphatic), 1 hydrox属性
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPAEFHIEZLSLZ-QCPGYTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024326 | |
| Record name | 8'-Apozeaxanthinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Citraurin | |
CAS RN |
650-69-1 | |
| Record name | (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=650-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Citraurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8'-Apozeaxanthinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-CITRAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI2528DO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between beta-citraurin content and color intensity in citrus fruits?
A1: Research suggests a strong correlation between beta-citraurin content and color intensity in citrus fruits like oranges. Increased color intensity is associated with a decline in the (9Z)-violaxanthin: beta-citraurin ratio, indicating that beta-citraurin plays a significant role in the development of vibrant orange hues. [] This ratio shift, along with increases in flavedo (9Z)-violaxanthin and beta-citraurin content, can even be used for accurate color-grading of oranges. []
Q2: How does the presence of beta-citraurin vary across different citrus species and tissues?
A2: Beta-citraurin exhibits interesting distribution patterns within citrus fruits. It's primarily found in the peel of oranges but not in their juice vesicles. [] Conversely, violaxanthin, 9-cis-violaxanthin, and luteoxanthin are present in orange juice vesicles but not the peel. [] This suggests independent carotenoid biosynthesis pathways in different fruit tissues. Interestingly, while present in orange peels, beta-citraurin is notably absent in the peels of lycopene-accumulating Cara Cara red oranges. []
Q3: What other apocarotenoids have been identified alongside beta-citraurin in citrus fruits?
A3: In addition to beta-citraurin, researchers have identified other apocarotenoids in various citrus species. For instance, beta-apo-8'-carotenal was found as a minor constituent in Clementine and Dancy tangerine peels. [] Additionally, a novel carotenoid aldehyde, apo-12'-violaxanthal, was also isolated from these tangerine varieties. []
Q4: Are there any analytical techniques specifically used for studying beta-citraurin?
A4: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully employed to analyze carotenoid composition, including beta-citraurin, in various citrus tissues. [] This method facilitates the separation and identification of numerous carotenoids based on their retention times and spectral characteristics, contributing to a deeper understanding of their distribution and abundance in different citrus species and varieties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



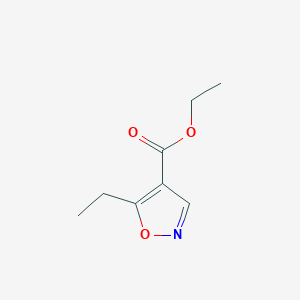
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)

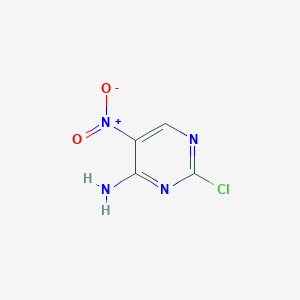
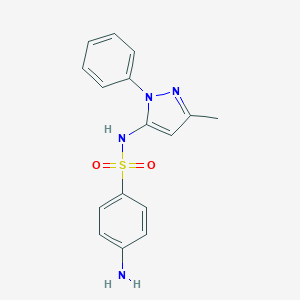
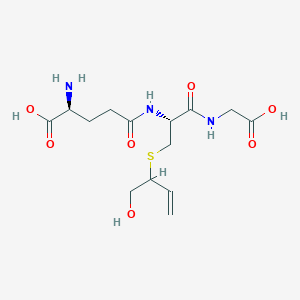
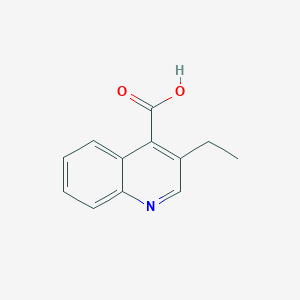
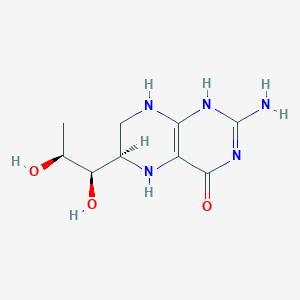
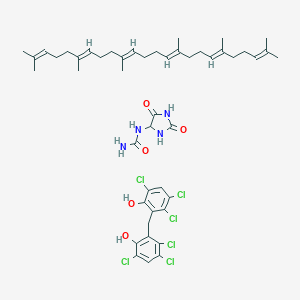
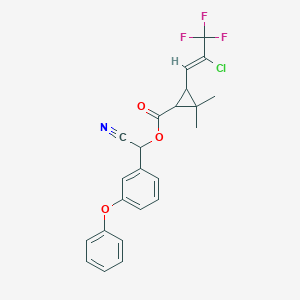

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
